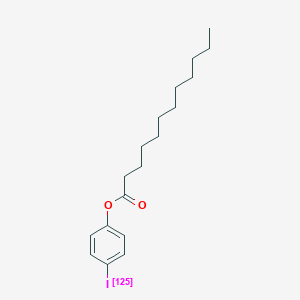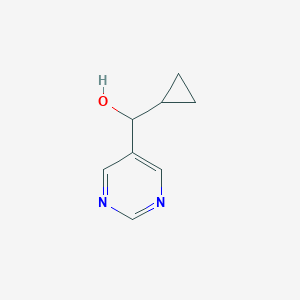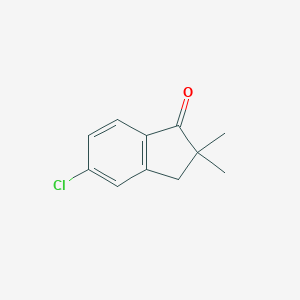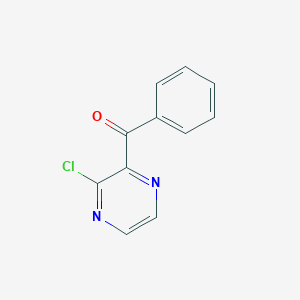
(3-Chloropyrazin-2-YL)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloropyrazin-2-YL)(phenyl)methanone, also known as 2-(3-chloropyrazin-2-yl)phenylmethanone, is a chemical compound with the molecular formula C12H8ClN2O. It is a white crystalline powder that is commonly used in scientific research for its unique properties. In
Mecanismo De Acción
The mechanism of action of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone is not fully understood. However, it is believed to act as an inhibitor of various enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). CDKs are involved in the regulation of the cell cycle, while GSK-3 is involved in the regulation of glycogen metabolism and various signaling pathways.
Biochemical and Physiological Effects:
(3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells such as breast cancer cells, colon cancer cells, and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone has several advantages for lab experiments. It is readily available and can be synthesized in good yields. It is also relatively stable and can be stored for long periods of time. However, it has some limitations as well. It is not very soluble in water and requires the use of organic solvents for its dissolution. It also has some toxicity and should be handled with care.
Direcciones Futuras
There are several future directions for the research of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail and identify its molecular targets. Furthermore, the synthesis of novel derivatives of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone with improved properties and efficacy is also an area of interest for future research.
Conclusion:
In conclusion, (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone is a versatile chemical compound that has various applications in scientific research. Its synthesis method is relatively straightforward, and it has been shown to have several biochemical and physiological effects. While it has some limitations, it has several advantages for lab experiments. There are also several future directions for its research, which makes it an interesting and promising compound for scientific investigation.
Métodos De Síntesis
The synthesis of (3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone involves the reaction between 3-chloropyrazine and benzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature of around 120-130°C. The product is obtained in good yields and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(3-Chloropyrazin-(3-Chloropyrazin-2-YL)(phenyl)methanoneYL)(phenyl)methanone has been extensively used in scientific research for its various applications. It has been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents. It has also been used as a building block for the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
121246-91-1 |
|---|---|
Nombre del producto |
(3-Chloropyrazin-2-YL)(phenyl)methanone |
Fórmula molecular |
C11H7ClN2O |
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
(3-chloropyrazin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7ClN2O/c12-11-9(13-6-7-14-11)10(15)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
HPNXDUXDGMPNOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NC=CN=C2Cl |
Sinónimos |
(3-CHLOROPYRAZIN-2-YL)(PHENYL)METHANONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




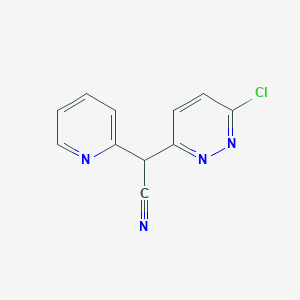
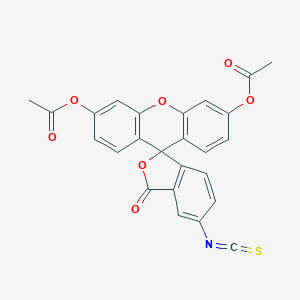
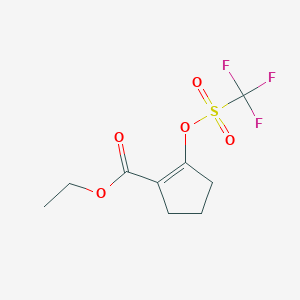

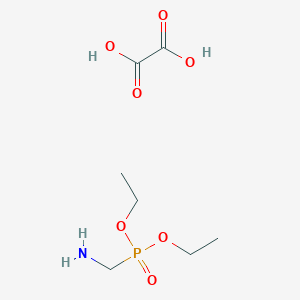
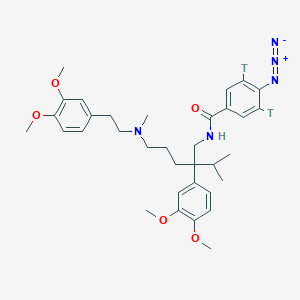
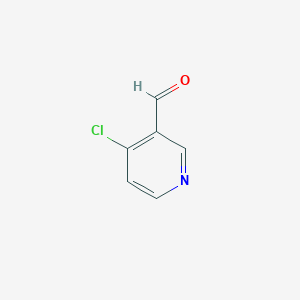
![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)

